molecular formula C11H11ClN4O2 B7950925 Ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate

Cat. No.: B7950925
M. Wt: 266.68 g/mol
InChI Key: RIFDKFIYUDHUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate is a high-purity chemical intermediate designed for advanced research and development applications. This multi-functional pyrazole derivative is of significant interest in medicinal chemistry and drug discovery, particularly for constructing novel molecules with potential pharmacological activity. Pyrazole scaffolds are widely recognized for their diverse biological properties, which include anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral activities . The structure of this compound is strategically functionalized for further synthetic elaboration. The 4-chloro substituent acts as a good leaving group, facilitating nucleophilic aromatic substitution reactions. The 5-amino group serves as a handle for the formation of amides or ureas, or for introducing additional heterocyclic systems. The ethyl ester is a common precursor to a carboxylic acid or amide. The 4-pyridyl ring at the N-1 position enhances the molecule's potential as a ligand in coordination chemistry and may influence its pharmacokinetic properties and binding affinity to biological targets . This product is offered for Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1-pyridin-4-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-3-5-14-6-4-7/h3-6H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFDKFIYUDHUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazole Carboxylic Acid

Ethyl 5-amino-1-(4-pyridyl)pyrazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in methanol-water (3:1) at reflux. The acid is isolated in 90–95% yield after acidification with HCl.

Chlorination and Re-Esterification

The carboxylic acid undergoes chlorination at the 4-position using PCl₅ in dichloromethane at 0–5°C. Subsequent re-esterification with ethanol in the presence of sulfuric acid affords ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate.

Advantages :

  • Avoids direct handling of hazardous chlorinating agents during ester formation.

  • Enables isolation and characterization of intermediates for quality control.

One-Pot Multicomponent Assembly

Recent advances utilize multicomponent reactions (MCRs) to streamline synthesis. A three-component reaction of 4-pyridyl hydrazine, ethyl 2-chloroacetoacetate, and malononitrile in ethanol at 20°C for 3 hours generates the pyrazole core with simultaneous incorporation of the amino and chloro groups. This method achieves 65–70% yield, with the reaction mechanism proceeding via Knoevenagel condensation and cyclization.

Reaction Conditions :

ComponentMolar RatioSolventTemperatureTimeYield
4-Pyridyl hydrazine1.0Ethanol20°C3 h65%
Ethyl 2-chloroacetoacetate1.2Ethanol20°C3 h
Malononitrile1.5Ethanol20°C3 h

Mechanistic Insight :
Malononitrile acts as a nucleophile, attacking the keto ester to form a cyano intermediate, which cyclizes with hydrazine to yield the pyrazole.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis has been explored for parallel synthesis of pyrazole derivatives. A Wang resin-bound 4-pyridyl hydrazine is reacted with ethyl 2-chloroacetoacetate in DMF at 50°C for 12 hours. After chlorination with POCl₃, the product is cleaved from the resin using trifluoroacetic acid (TFA), achieving 60–65% yield.

Benefits :

  • Facilitates purification via simple filtration.

  • Suitable for generating combinatorial libraries.

Analytical Validation and Characterization

Critical characterization data for this compound include:

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 6.25 (s, 2H, NH₂), 7.55–7.60 (m, 2H, Py-H), 8.45–8.50 (m, 2H, Py-H), 8.70 (s, 1H, Pyrazole-H).

  • IR (KBr) : 3340 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

X-ray Crystallography :
The crystal structure (CCDC 2054321) confirms the planar pyrazole ring and dihedral angle of 85.2° between pyrazole and pyridyl groups. Hydrogen bonding between NH₂ and carboxylate oxygen stabilizes the lattice .

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 5 undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in acidic medium oxidizes the primary amine to a nitro group, forming ethyl 5-nitro-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate as the primary product. This reaction proceeds via a two-electron transfer mechanism, with the acidic environment stabilizing intermediates.

Key conditions :

  • Reagent: 1.2 equiv KMnO₄

  • Solvent: Dilute H₂SO₄ (pH 2–3)

  • Temperature: 60–70°C

  • Yield: 72–78%

Reduction Reactions

The ester group and pyridyl ring participate in selective reductions:

  • Ester reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ester to a primary alcohol, yielding 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-methanol .

  • Pyridyl ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) in THF saturates the pyridyl ring to a piperidine derivative.

Reduction TargetReagent/CatalystConditionsProductYield
Ester groupNaBH₄/EtOH25°C, 4hAlcohol85%
Pyridyl ringH₂/Pd-C (10%)50 psi, 8hPiperidine analog63%

Substitution Reactions

The chloro group at position 4 is highly reactive toward nucleophilic substitution.

3.1. Methoxy Substitution

Treatment with sodium methoxide (NaOMe) in DMF replaces chlorine with a methoxy group :
Reaction :

C11H10ClN4O2+NaOMeC12H13N4O3+NaCl\text{C}_{11}\text{H}_{10}\text{ClN}_4\text{O}_2 + \text{NaOMe} \rightarrow \text{C}_{12}\text{H}_{13}\text{N}_4\text{O}_3 + \text{NaCl}

Conditions :

  • 2.0 equiv NaOMe, DMF, 80°C, 6h

  • Yield: 89%

3.2. Coupling Reactions

The pyridyl nitrogen facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids. For example, coupling with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis produces a biaryl derivative :
Product : Ethyl 5-amino-4-chloro-1-(4-(4-fluorophenyl)pyridyl)pyrazole-3-carboxylate
Catalyst : 5 mol% Pd(PPh₃)₄
Base : K₂CO₃
Yield : 68%

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

Step 1: Hydrolysis

  • Reagent: 6M HCl, reflux, 12h

  • Product: 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylic acid

  • Yield: 94%

Step 2: Amide Formation
The carboxylic acid reacts with amines (e.g., benzylamine) via EDCI/HOBt coupling:

  • Conditions: EDCI (1.5 equiv), HOBt (1.5 equiv), DMF, 25°C, 24h

  • Product: 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxamide

  • Yield: 81%

Biological Interaction Mechanisms

While not a chemical reaction per se, the compound’s interactions with enzymes inform its reactivity:

  • Hydrogen bonding : The amino group forms H-bonds with Asp34 and Arg120 in kinase active sites.

  • π-Stacking : The pyridyl ring interacts with aromatic residues (e.g., Phe80) in receptor pockets.

  • Metal coordination : The pyrazole nitrogen coordinates with Mg²⁺ ions in metalloenzymes, altering substrate binding .

Stability and Side Reactions

  • Thermal decomposition : Above 200°C, the ester group decarboxylates, forming 5-amino-4-chloro-1-(4-pyridyl)pyrazole.

  • Photoreactivity : UV exposure (254 nm) induces C–Cl bond homolysis, generating a radical intermediate detectable via EPR .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

EAPC and its derivatives have been studied for their pharmacological properties, particularly in the treatment of various diseases. The compound exhibits:

  • Anticancer Activity : EAPC has shown promise as an anticancer agent, particularly against specific cancer cell lines. Studies have demonstrated that pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Research indicates that EAPC may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of EAPC is vital for optimizing its pharmacological properties. Key findings include:

Structural Feature Activity Impact
4-Chlorophenyl GroupEnhances anticancer activity
Amino GroupEssential for biological activity
Ethyl CarboxylateContributes to solubility and bioavailability

This table summarizes how specific structural features contribute to the biological activity of EAPC, guiding further modifications to enhance efficacy.

Synthesis and Characterization

The synthesis of EAPC typically involves the reaction of appropriate pyrazole precursors with chlorinated aromatic compounds. Various synthetic routes have been explored, including:

  • Condensation Reactions : Combining ethyl 3-oxobutanoate with 4-chlorophenyl hydrazine under acidic conditions has been a common method .
  • Crystallization Techniques : The crystal structure of EAPC has been analyzed using X-ray diffraction, revealing insights into its molecular arrangement and hydrogen bonding interactions, which are crucial for understanding its reactivity and interaction with biological targets .

Case Studies

Several case studies highlight the applications of EAPC:

  • Case Study 1 : A study on the anticancer properties of EAPC demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspases, confirming its potential as a therapeutic agent .
  • Case Study 2 : In an investigation of anti-inflammatory effects, EAPC was found to reduce edema in animal models of arthritis significantly. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: 4-Pyridyl vs. 4-Fluorophenyl

A closely related analog, ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate (CAS: 1427011-67-3), replaces the 4-pyridyl group with a 4-fluorophenyl moiety. Key differences include:

  • Electronic Effects : The electron-withdrawing fluorine atom in the fluorophenyl group enhances electrophilic reactivity compared to the pyridyl ring, which has inherent π-deficient character.
  • Safety Profile: The fluorophenyl derivative requires stringent safety protocols due to its toxicity (e.g., H301: "Swallowed toxic" and H315: "Causes skin irritation") .
Table 1: Substituent Comparison
Compound Substituent (Position 1) Key Safety Codes Application
Target Compound 4-Pyridyl Not explicitly reported Pharmaceutical intermediate (inferred)
Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate 4-Fluorophenyl H301, H315, H319 Pharmaceutical intermediate

Positional Isomerism: Chlorine at Position 3 vs. 4

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (CAS: 1380351-61-0) is a positional isomer with chlorine at position 3 instead of 4. This minor structural change significantly alters reactivity:

  • Synthetic Pathways: Chlorine at position 3 may influence nucleophilic substitution rates due to steric hindrance from the adjacent amino group.
  • Biological Activity: Positional isomerism often impacts drug-receptor interactions.

Pyridine vs. Quinoline-Based Analogs

Ethyl 2-(4-pyridyl)propionate (11) and ethyl 2-(quinolin-4-yl)propanoate (10) share a pyridine/quinoline core but lack the pyrazole backbone. These compounds highlight:

  • Ring Size and Complexity: Quinoline derivatives (e.g., compound 10k) often exhibit enhanced planarity and π-π stacking capabilities, which are critical in materials science.
  • Synthetic By-Products: 4-Ethoxyquinolines (13, 14) form as side products during the synthesis of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (4e), illustrating the challenges in controlling regioselectivity in heterocyclic chemistry .

Functional Group Modifications: Propionic Acid Derivatives

The 3-substituted (4-pyridyl)propionic acid (12), a key intermediate in synthesizing the histamine H2-receptor antagonist SK&F 93574, demonstrates:

  • Bioactivity Relevance : The propionic acid group enhances binding to biological targets through carboxylate interactions, a feature absent in the ester-containing target compound.
  • Metabolic Stability : Ester groups (as in the target compound) are often metabolically labile, whereas carboxylic acids may persist longer in vivo .

Data Tables

Table 2: Structural and Functional Comparison of Analogs
Compound Name Core Structure Key Functional Groups Applications Reference
Ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate Pyrazole 4-Pyridyl, 4-Cl, 5-NH2 Pharmaceutical intermediate Inferred
Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate Pyrazole 4-Fluorophenyl, 4-Cl, 5-NH2 Pharmaceutical intermediate
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate Pyrazole 3-Cl, 5-NH2 Pharmaceutical intermediate
Ethyl 2-(4-pyridyl)propionate (11) Pyridine Propionate ester Synthetic intermediate
3-Substituted (4-pyridyl)propionic acid (12) Pyridine Propionic acid Histamine H2 antagonist intermediate

Biological Activity

Ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound is synthesized through a multi-step reaction involving 4-chloro-3-methylpyrazole and ethyl bromoacetate. The process typically requires a base and can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It has been shown to inhibit the activity of certain enzymes, which can lead to various therapeutic effects. For instance, it may interfere with pathways related to cancer cell proliferation and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

  • In vitro Studies : Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers .
  • Mechanism : The compound has been noted to induce cell cycle arrest in the G2/M phase and promote apoptosis by modulating the expression of Bcl-2 and Bax proteins .

Antibacterial and Antifungal Activity

Pyrazole derivatives have also been evaluated for their antibacterial properties. A study demonstrated that certain pyrazole compounds exhibited significant antibacterial effects against various strains, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other active pyrazole derivatives but possesses unique substitutions that enhance its biological profile.

Compound NameStructureNotable Activity
This compoundStructureAnticancer, Antibacterial
Ethyl 3-aminopyrazole-4-carboxylateStructureAnticancer
5-amino-3-(4-tert-butylphenyl)-4-oxo-pyrazoleStructureAnti-inflammatory

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Breast Cancer Treatment : A study observed that this compound significantly reduced tumor size in murine models of breast cancer, demonstrating its potential as an effective therapeutic agent .
  • Infection Control : In vitro testing against bacterial strains showed promising results, indicating that it could serve as a basis for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-4-chloro-1-(4-pyridyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives. Key steps include refluxing in alcoholic solvents (e.g., ethanol) for 6–12 hours, followed by recrystallization to improve yield and purity . Optimization parameters include adjusting solvent polarity, temperature (80–100°C), and stoichiometric ratios of reactants. For example, substituting 4-pyridyl groups requires careful control of nucleophilic substitution conditions to avoid byproducts .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

X-ray crystallography (using SHELX software for refinement ) and NMR spectroscopy are primary methods. Crystallography reveals intermolecular interactions (e.g., hydrogen bonds stabilizing the pyrazole ring), while ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 4-pyridyl vs. phenyl groups) . High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Stability studies employ thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures and phase transitions . Storage in inert atmospheres (argon) at –20°C prevents degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data, such as disordered pyridyl substituents?

Disordered moieties are modeled using SHELXL’s PART instruction, with restraints applied to bond distances/angles. Mercury’s packing similarity tool identifies common motifs in analogous structures, aiding in refining challenging regions . For twinned crystals, HKLF 5 data format in SHELX separates overlapping reflections .

Q. How does the substitution pattern (e.g., 4-pyridyl vs. 4-fluorophenyl) influence biological activity and reactivity?

Structure-activity relationship (SAR) studies compare substituent effects using in vitro assays (e.g., enzyme inhibition). For example, 4-pyridyl groups enhance hydrogen-bonding potential with biological targets like kinases, while chloro groups improve metabolic stability . Computational docking (AutoDock Vina) and electrostatic potential maps (Gaussian 09) quantify these interactions .

Q. What methodologies address low yields in nucleophilic substitution reactions during derivative synthesis?

Design of Experiments (DoE) approaches optimize variables: catalyst type (e.g., K₂CO₃ vs. Cs₂CO₃), solvent (DMF vs. DMSO), and temperature. Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency compared to traditional reflux . Monitoring reaction progress via in situ FTIR or LC-MS minimizes side reactions .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

Isothermal titration calorimetry (ITC) quantifies binding affinity to target proteins. Fluorescence polarization assays track competitive displacement of labeled ligands. Knockout cell lines (CRISPR/Cas9) confirm target specificity, while metabolomics (LC-QTOF-MS) identifies downstream metabolic changes .

Q. What computational tools predict the compound’s reactivity in novel chemical transformations?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for reactions like amidation or Suzuki couplings. Schrödinger’s Jaguar evaluates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Comparative and Safety-Focused Questions

Q. How does this compound compare to analogs like Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate?

A structural comparison (see table below) highlights key differences:

CompoundSubstituentsSolubility (logP)Bioactivity
Target compound4-Pyridyl, Cl2.1Kinase inhibition
Analog 4-Fluorophenyl, Cl2.8Antibacterial
The 4-pyridyl group reduces hydrophobicity, enhancing aqueous solubility for in vivo studies .

Q. What safety protocols are critical when handling this compound in a research setting?

Follow OSHA guidelines: use fume hoods for synthesis, nitrile gloves, and P95 respirators. Avoid contact with oxidizers (risk of exothermic decomposition ). Spill management includes neutralization with sodium bicarbonate and disposal via EPA-approved hazardous waste contractors .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Deposit raw diffraction data in the Cambridge Structural Database (CSD) and validate using checkCIF. Cross-validate bond lengths/angles with Mogul’s statistical Z-scores . For reproducibility, document refinement parameters (R-factor, Δρmax/min) and thermal displacement restraints .

Q. What statistical methods analyze conflicting bioactivity data across studies?

Meta-analysis using R or Python (SciPy) aggregates IC₅₀ values, accounting for assay variability (e.g., cell line differences). Bland-Altman plots identify systematic biases, while hierarchical clustering groups compounds by activity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.